(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl group and a cyclohexylidene moiety, contributing to its biological activity and stability.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Synthonix Corporation, which provide detailed specifications including molecular structure, purity, and safety information. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its detailed structural components, indicating its complexity and potential applications in pharmaceutical development.
The compound falls under the classification of amino acids and derivatives, specifically as a modified amino acid due to the presence of the fluorenylmethoxycarbonyl protecting group. It is also categorized as a pharmaceutical intermediate due to its role in synthesizing biologically active molecules.
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid typically involves several key steps:
The synthesis may require specific reagents such as coupling agents (e.g., DIC or EDC), solvents (like DMF or DMSO), and conditions (temperature and pH adjustments) tailored to optimize yield and purity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reaction and confirm product identity.
The molecular structure of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid can be represented by its chemical formula:
The structure features:
The compound has a molecular weight of approximately 478.64 g/mol. Its InChI key is provided for database searches: CQPNKLNINBUUOM-JOCHJYFZSA-N
.
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
Reactions involving this compound are typically monitored using spectroscopic methods such as HPLC or mass spectrometry to ensure successful transformation and purity of products.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid acts primarily as an antagonist to PCSK9. By inhibiting this enzyme:
Studies have shown that compounds targeting PCSK9 can significantly lower LDL cholesterol levels in clinical settings, highlighting their therapeutic potential in hyperlipidemia management.
The compound is typically solid at room temperature with potential solubility in organic solvents like dimethyl sulfoxide or dimethylformamide. Its melting point and boiling point are not universally defined but may be determined experimentally during synthesis.
The compound exhibits typical reactivity associated with amino acids:
Relevant data regarding safety includes hazard classifications indicating potential irritations upon contact (H315 - Causes skin irritation; H319 - Causes serious eye irritation).
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid has significant applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4